
Artemicapin C
Overview
Description
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- is a polycyclic aromatic compound that belongs to the class of coumarins. It contains a 1-benzopyran moiety with a ketone group at the C2 carbon atom. This compound has been detected in green vegetables and is considered a potential biomarker for the consumption of these foods .
Mechanism of Action
Artemicapin C, also known as 4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one or 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy-, is a natural compound with intriguing biological activities. This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound has been shown to target α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . These enzymes play crucial roles in metabolic processes. α-glucosidase is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition can enhance insulin sensitivity .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It binds to the active sites of α-glucosidase and PTP1B, preventing them from catalyzing their respective reactions . This inhibition leads to decreased breakdown of carbohydrates and enhanced insulin signaling, respectively .
Biochemical Pathways
By inhibiting α-glucosidase and PTP1B, this compound affects several biochemical pathways. The inhibition of α-glucosidase slows down carbohydrate digestion, reducing glucose absorption and lowering postprandial blood glucose levels. On the other hand, the inhibition of PTP1B enhances insulin signaling, promoting glucose uptake by cells and reducing blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-diabetic properties. By inhibiting α-glucosidase and PTP1B, it helps regulate blood glucose levels, potentially offering benefits for the management of diabetes .
Biochemical Analysis
Biochemical Properties
Artemicapin C plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. One of the key interactions is with protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose metabolism. This compound has been shown to inhibit PTP1B activity, which can enhance insulin sensitivity and glucose uptake in cells . Additionally, this compound interacts with α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting α-glucosidase, this compound can help regulate blood sugar levels . These interactions highlight the compound’s potential in managing diabetes and metabolic disorders.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated anti-proliferative and pro-apoptotic effects, making it a potential candidate for cancer therapy . The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. By modulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound affects gene expression by regulating the activity of transcription factors involved in inflammation and oxidative stress responses . These cellular effects underscore the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PTP1B, inhibiting its activity and enhancing insulin signaling . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between this compound and the enzyme’s catalytic residues . Additionally, this compound interacts with α-glucosidase by binding to its active site, preventing the enzyme from breaking down carbohydrates into glucose . These binding interactions are crucial for the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that this compound maintains its inhibitory activity against PTP1B and α-glucosidase for several hours, indicating sustained efficacy . Long-term studies in vivo have demonstrated that this compound can produce lasting effects on glucose metabolism and insulin sensitivity, with no significant loss of activity over time . These findings suggest that this compound is a stable and effective compound for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve glucose tolerance and insulin sensitivity without causing any adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use. Animal studies have also indicated that this compound can reduce tumor growth and metastasis at therapeutic doses, further supporting its potential as an anti-cancer agent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic pathways, influencing metabolic flux and metabolite levels . This compound also affects the activity of key enzymes involved in glucose and lipid metabolism, such as PTP1B and α-glucosidase, thereby modulating metabolic processes . These interactions highlight the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for specific binding proteins and transporters, which can affect its therapeutic efficacy . These factors are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be transported to the nucleus, where it influences gene expression by modulating the activity of transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct the compound to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenolic compounds and aldehydes in the presence of acidic catalysts to facilitate the formation of the coumarin structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Halogenated or nitrated coumarins.
Scientific Research Applications
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a biomarker in dietary studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar aromatic properties.
7-Hydroxycoumarin: Another hydroxylated coumarin with distinct biological activities.
Esculetin: A coumarin derivative with known antioxidant properties.
Uniqueness
8H-1,3-Dioxolo4,5-hbenzopyran-8-one, 4-hydroxy- is unique due to its specific dioxolo ring structure, which imparts distinct chemical and biological properties compared to other coumarins .
Properties
IUPAC Name |
4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIQORTLXDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469703 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334007-19-1 | |
| Record name | 8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


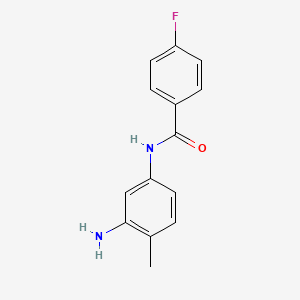
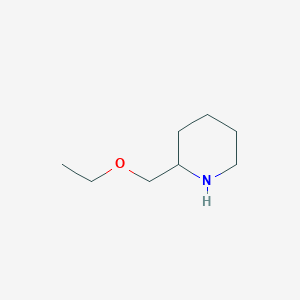
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
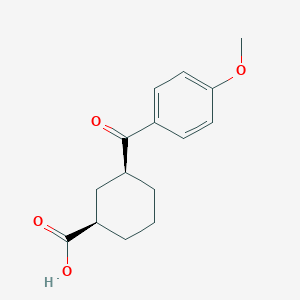

![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)

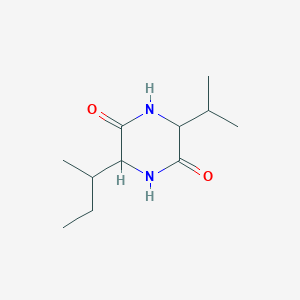
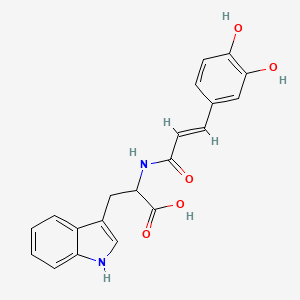
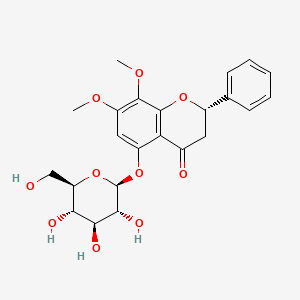
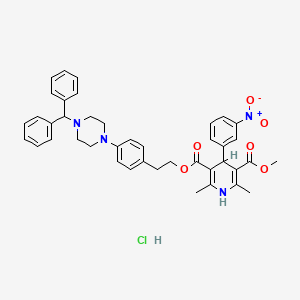
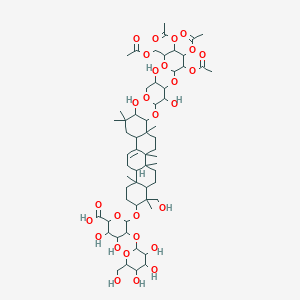

![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
